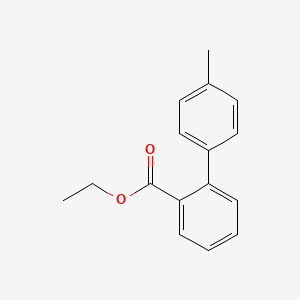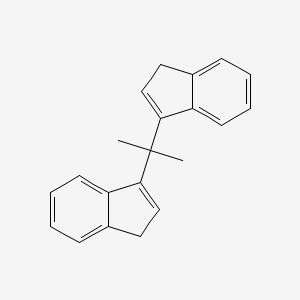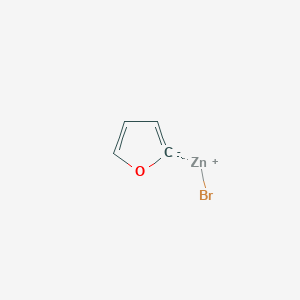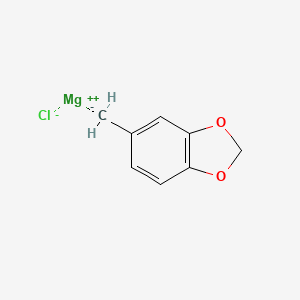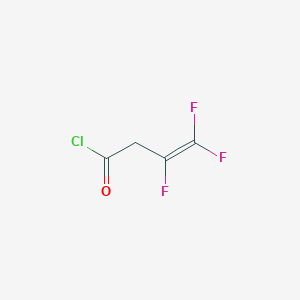
3,4,4-Trifluoro-3-butenoyl chloride, 97%
Übersicht
Beschreibung
3,4,4-Trifluoro-3-butenoyl chloride, 97% (TBC) is a compound of great scientific interest due to its unique properties and potential applications in various fields. TBC is a colorless liquid with a pungent odor and is easily soluble in organic solvents. It is used as a reagent in organic synthesis and is a key intermediate in the synthesis of many pharmaceuticals and other compounds. In
Wissenschaftliche Forschungsanwendungen
3,4,4-Trifluoro-3-butenoyl chloride, 97% is used in many scientific applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of fluorinated organic compounds, as well as in the synthesis of polymers and other materials. Additionally, it is used in the synthesis of a variety of organic catalysts and catalytic systems.
Wirkmechanismus
The mechanism of action of 3,4,4-Trifluoro-3-butenoyl chloride, 97% is based on its ability to react with other molecules and form various products. It is an electrophile, meaning it can react with nucleophiles such as alcohols and amines to form new compounds. It can also undergo substitution reactions with other compounds, such as halogenation and acylation reactions.
Biochemical and Physiological Effects
3,4,4-Trifluoro-3-butenoyl chloride, 97% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have antifungal and antiviral activity, as well as anti-inflammatory and antioxidant properties. Additionally, it has been shown to have potential anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,4-Trifluoro-3-butenoyl chloride, 97% has several advantages for use in laboratory experiments. It is a relatively stable compound, making it suitable for long-term storage. It is also easily soluble in organic solvents, making it easy to use in a variety of reactions. Additionally, it is a relatively inexpensive reagent, making it a cost-effective choice for use in experiments. However, it can also be hazardous to use in the laboratory due to its high toxicity and corrosive properties.
Zukünftige Richtungen
The potential applications of 3,4,4-Trifluoro-3-butenoyl chloride, 97% are still being explored, and there are many promising future directions for research. One potential direction is to investigate its potential use in the synthesis of new pharmaceuticals and other compounds. Additionally, further research into its biochemical and physiological effects could lead to new treatments for various diseases and conditions. Additionally, further research into its mechanism of action could lead to new catalysts and catalytic systems. Finally, it could also be used in the synthesis of new polymers and other materials, leading to potential applications in a variety of industries.
Eigenschaften
IUPAC Name |
3,4,4-trifluorobut-3-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3O/c5-3(9)1-2(6)4(7)8/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQNLASRIYMXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

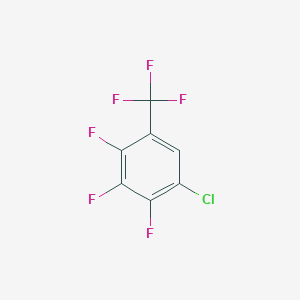

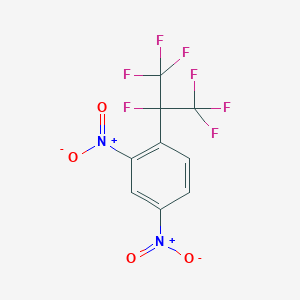

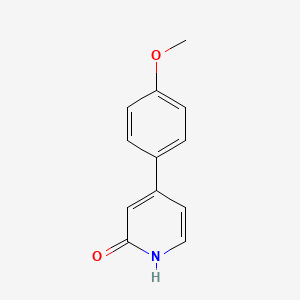
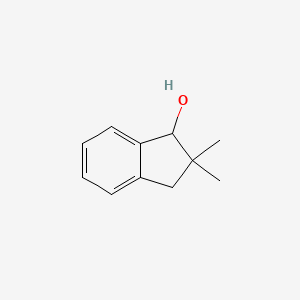
![Benzo[b]thiophen-2-ylmagnesium bromide, 0.50 M in 2-MeTHF](/img/structure/B6317450.png)


![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)
